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molecular formula C14H19NO2 B8287812 (+-)-1-(Phenylmethyl)-5-propoxy-2-pyrrolidinone CAS No. 136410-28-1

(+-)-1-(Phenylmethyl)-5-propoxy-2-pyrrolidinone

Cat. No. B8287812
M. Wt: 233.31 g/mol
InChI Key: VDSUSCVJIQVSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04882350

Procedure details

To a mixture of 4 g of 5-(n-propyloxy)-pyrrolidin-2-one, 0.4 g of n-tetrabutylammonium bromide and 2.34 g of potassium hydroxide hydrated to 85% in 70 cm3 of tetrahydrofuran, there is added a solution of 4.78 g of benzyl bromide in 25 cm3 of tetrahydrofuran, operating at between 20° C. and 30° C. After agitating for 1 hour, filtering and then evaporating under reduced pressure, the residue is chromatographed on silica, (eluent: ethyl acetate--n-hexane, 1--1). 4 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]1[NH:9][C:8](=[O:10])[CH2:7][CH2:6]1)[CH2:2][CH3:3].[OH-].[K+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1>[CH2:13]([N:9]1[CH:5]([O:4][CH2:1][CH2:2][CH3:3])[CH2:6][CH2:7][C:8]1=[O:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CC)OC1CCC(N1)=O
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
2.34 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After agitating for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
operating at between 20° C. and 30° C
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica, (eluent: ethyl acetate--n-hexane, 1--1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1OCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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